3-Bromo-1-(2,2-difluoroethyl)pyrazol-4-amine;hydrochloride
Description
3-Bromo-1-(2,2-difluoroethyl)pyrazol-4-amine;hydrochloride is a chemical compound with the molecular formula C5H7BrClF2N3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Properties
Molecular Formula |
C5H7BrClF2N3 |
|---|---|
Molecular Weight |
262.48 g/mol |
IUPAC Name |
3-bromo-1-(2,2-difluoroethyl)pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C5H6BrF2N3.ClH/c6-5-3(9)1-11(10-5)2-4(7)8;/h1,4H,2,9H2;1H |
InChI Key |
XVKUFINLFFSDES-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN1CC(F)F)Br)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-(2,2-difluoroethyl)pyrazol-4-amine typically involves the reaction of 3-bromo-1H-pyrazole with 2,2-difluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-(2,2-difluoroethyl)pyrazol-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrazoles, while coupling reactions can produce complex heterocyclic compounds.
Scientific Research Applications
3-Bromo-1-(2,2-difluoroethyl)pyrazol-4-amine;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Material Science: The compound is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Chemical Synthesis: It is a versatile intermediate in the synthesis of various heterocyclic compounds with potential biological activities.
Mechanism of Action
The mechanism of action of 3-Bromo-1-(2,2-difluoroethyl)pyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-5-amine
- 1-(2,2-Difluoroethyl)-1H-pyrazol-4-amine
Uniqueness
3-Bromo-1-(2,2-difluoroethyl)pyrazol-4-amine;hydrochloride is unique due to the presence of both bromine and difluoroethyl groups, which impart distinct chemical properties. These functional groups enhance its reactivity and potential for forming diverse derivatives, making it a valuable compound in synthetic chemistry and drug development.
Biological Activity
3-Bromo-1-(2,2-difluoroethyl)pyrazol-4-amine;hydrochloride is a pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article explores the biological activity of this specific compound, synthesizing available research findings and case studies.
The compound's molecular characteristics are crucial for understanding its biological interactions. Below is a summary of its chemical properties:
| Property | Details |
|---|---|
| Molecular Formula | C5H7BrClF2N3 |
| Molecular Weight | 262.48 g/mol |
| IUPAC Name | 3-bromo-1-(2,2-difluoroethyl)pyrazol-4-amine;hydrochloride |
| Canonical SMILES | C1=C(C(=NN1CC(F)F)Br)N.Cl |
| InChI Key | XVKUFINLFFSDES-UHFFFAOYSA-N |
| Purity | ≥95% |
The biological activity of 3-Bromo-1-(2,2-difluoroethyl)pyrazol-4-amine;hydrochloride can be attributed to its interaction with various molecular targets. The difluoroethyl group enhances binding affinity to target proteins, while the bromine atom may participate in halogen bonding, stabilizing these interactions. These properties suggest a mechanism that could involve inhibition of specific enzymes or modulation of receptor activity.
Biological Activities
Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities. Notable findings related to 3-Bromo-1-(2,2-difluoroethyl)pyrazol-4-amine;hydrochloride include:
- Anticancer Activity : In vitro studies have shown that certain pyrazole compounds can inhibit cancer cell proliferation. For instance, compounds structurally similar to 3-Bromo-1-(2,2-difluoroethyl)pyrazol-4-amine have demonstrated cytotoxic effects against various cancer cell lines .
- Anti-inflammatory Properties : Pyrazole derivatives are known for their anti-inflammatory effects, which may be mediated through the inhibition of cyclooxygenase enzymes (COX). This class of compounds has been linked to reduced production of pro-inflammatory cytokines .
- Neuroprotective Effects : Emerging studies suggest that some pyrazoles may offer neuroprotective benefits by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .
Case Studies
Several case studies have highlighted the biological efficacy of pyrazole derivatives:
- Study on Anticancer Properties : A recent study evaluated the effects of various pyrazole derivatives on human cancer cell lines. The results indicated that compounds with similar structures to 3-Bromo-1-(2,2-difluoroethyl)pyrazol-4-amine exhibited significant cytotoxicity against breast and lung cancer cells .
- Anti-inflammatory Activity Assessment : Another investigation focused on the anti-inflammatory potential of pyrazole compounds in animal models. The study found that treatment with these compounds led to a marked decrease in inflammatory markers and improved clinical scores in models of arthritis .
Comparative Analysis
To provide context regarding the biological activity of 3-Bromo-1-(2,2-difluoroethyl)pyrazol-4-amine;hydrochloride, it is essential to compare it with other related compounds:
| Compound | Biological Activity |
|---|---|
| 3-Bromo-1-(propan-2-yl)-1H-pyrazol-4-amine | Moderate anti-inflammatory effects |
| 3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole | Significant anticancer activity |
| 3-Bromo-pyrazole derivatives | Various activities including analgesic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
